4-Nitro-2-propyl-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

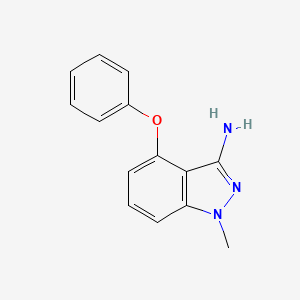

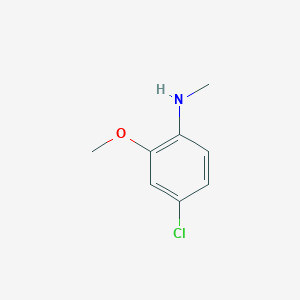

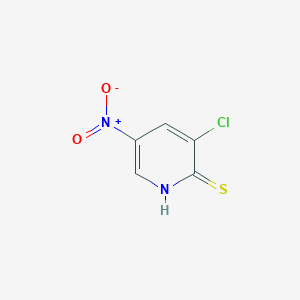

4-Nitro-2-propyl-1,3-benzoxazole is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 . It is primarily used for research and development purposes .

Synthesis Analysis

Benzoxazole derivatives, including this compound, can be synthesized using 2-aminophenol as a precursor . A variety of synthetic methodologies have been developed, involving reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring with a nitro group at the 4-position and a propyl group at the 2-position .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . For instance, the synthesis of 2-aryl benzoxazoles has been catalyzed by nickel (II) complexes of benzoyl hydrazones .Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.2 . Further physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique

Antimicrobial and Antituberculosis Activity

- Benzoxazole derivatives, including those with nitro groups, have been studied for their antimicrobial activities against various microorganisms. Compounds with benzoxazole structures demonstrated a broad spectrum of activity against tested microorganisms, including Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating significant antimycobacterial activity. Molecular docking studies further supported their potential as antimicrobial agents (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Anthelmintic Activity

- Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and evaluated for in vitro anthelmintic activities. Molecular docking studies targeting β-tubulin, a protein essential to parasites, indicated that certain derivatives, particularly those with nitro groups, are potent anthelmintic molecules. These findings suggest benzoxazole derivatives could serve as scaffolds for developing new anthelmintic agents (Satyendra, Vishnumurthy, Vagdevi, Dhananjaya, & Shruthi, 2015).

Synthesis Methodologies

- Research has explored new methodologies for synthesizing benzoxazole derivatives. For instance, a study demonstrated the formation of 2-substituted-5-nitro-1,3-benzoxazoles through a reaction involving nitriles and N-nitro-O-(4-nitrophenyl)hydroxylamine, suggesting a novel method for generating aryloxenium ions, which are pivotal in the synthesis of benzoxazole compounds (Klenov, Churakov, Strelenko, & Tartakovsky, 2011).

Antitumor Potential

- Derivatives of 5-nitro-2-(substitutedphenyl)benzoxazole have been investigated for their potential as antitumor agents, specifically targeting human DNA topoisomerase enzymes (hTopo I and hTopo IIα). Some compounds showed promising biological activity, inhibiting hTopo IIα, which is crucial for DNA replication and cell division in cancer cells. Although these compounds did not exhibit significant cytotoxic activity against various cancer cell lines, their ability to inhibit hTopo IIα suggests potential for further development as antitumor agents (Karatas, Foto, Ertan-Bolelli, Yalcin-Ozkat, Yilmaz, Ataei, Zilifdar, & Yildiz, 2021).

Safety and Hazards

Safety data indicates that exposure to 4-Nitro-2-propyl-1,3-benzoxazole should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, dust formation should be avoided, and adequate ventilation should be ensured .

Mécanisme D'action

Target of Action

4-Nitro-2-propyl-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These targets include various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the target proteins or enzymes leads to changes in their function, thereby affecting the disease pathway.

Biochemical Pathways

Benzoxazole derivatives have been found to inhibit dna topoisomerases , enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Inhibition of these enzymes can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The safety data sheet suggests that the compound should be handled in a well-ventilated place, indicating that it may have volatile properties .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It should be handled in a well-ventilated place, suggesting that air quality and ventilation could impact its stability and efficacy .

Propriétés

IUPAC Name |

4-nitro-2-propyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-4-9-11-10-7(12(13)14)5-3-6-8(10)15-9/h3,5-6H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNYHMIDCHJYAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309960 |

Source

|

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000018-05-2 |

Source

|

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)